

# "Peniciside": Unidentified Compound in Scientific Literature

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## Compound of Interest

Compound Name: *Peniciside*

Cat. No.: *B2863186*

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Following a comprehensive search of scientific and research databases, no compound or agent named "**Peniciside**" has been identified. This term does not appear in the available literature, and therefore, no established data on its dosage, administration in mice, or mechanism of action can be provided.

The information requested—including detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams—cannot be generated without foundational scientific research on the substance in question. The creation of such materials would be speculative and would not adhere to the standards of scientific accuracy.

It is possible that "**Peniciside**" may be a novel or proprietary compound not yet described in public literature, a product of a typographical error, or an internal codename.

For researchers, scientists, and drug development professionals seeking information on a specific compound for murine studies, it is crucial to use the standardized and recognized chemical or non-proprietary name.

Should a valid name for the compound of interest be available, a detailed report can be compiled. As a reference for the requested format, the following sections outline the types of information and diagrams that would be generated for a known substance, using the well-studied antibiotic Penicillin as a placeholder example.

## Illustrative Example: Penicillin Dosage and Administration in Mice

Note: The following information is provided as a structural example only and pertains to Penicillin, not "**Peniciside**."

### Dosage and Administration of Penicillin in Murine Models

The administration of penicillin in mice varies significantly based on the experimental goals, the mouse strain, the infection model, and the specific penicillin derivative being used. Dosages are determined to achieve therapeutic concentrations that are effective against susceptible bacteria.

Mouse Model	Penicillin Derivative	Dosage Range	Administration Route	Purpose / Key Findings
Experimental Typhoid Infection	Penicillin G	620 - 3300 units	Single or multiple injections	A smaller total amount of penicillin was required for protection when given as a single injection compared to divided doses over 24 hours.[1]
Pneumococcal Infection Models	Penicillin G	1 - 100 mg/kg	Subcutaneous (SC) injection	Bactericidal activity was dependent on the time the drug concentration remained above the Minimum Inhibitory Concentration (T>MIC).[2]
Kidney Histology Study	Procaine Benzylpenicillin	2 mg/kg and 5 mg/kg	Injection	Low doses caused significant histological alterations in kidney structure, including degeneration and necrosis.[3]
Gut Microbiota Study	Penicillin V	Low-dose in drinking water	Oral (PO)	Early-life exposure induced long-term changes in

gut microbiota,  
brain cytokines,  
and behavior.[4]

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## Experimental Protocols

### Protocol 1: Subcutaneous Administration of Penicillin G in Mice

This protocol describes the general procedure for administering a single subcutaneous dose of Penicillin G to mice for pharmacokinetic studies.[2]

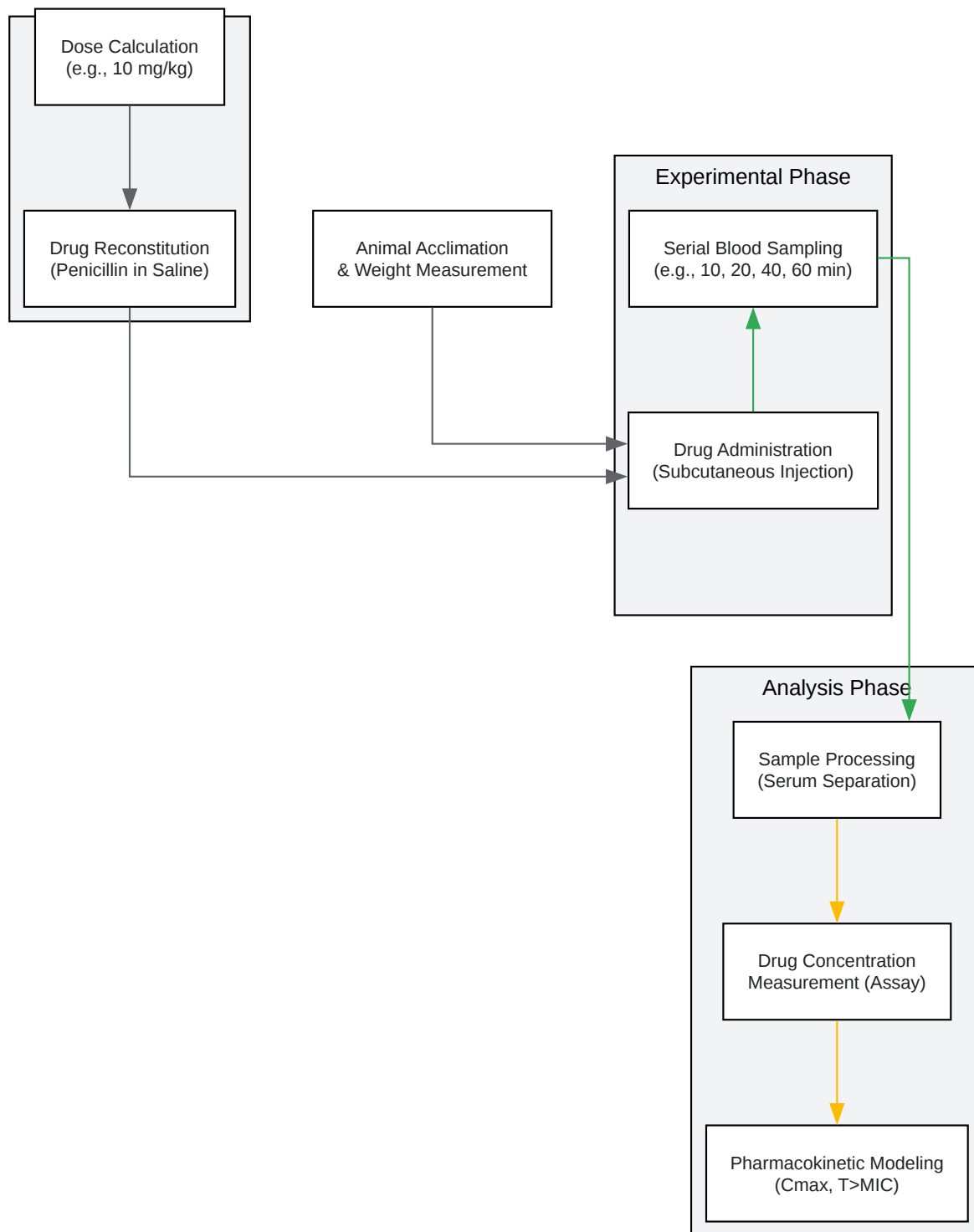
- Preparation:
  - Reconstitute Penicillin G potassium powder with sterile saline to the desired stock concentration.
  - Calculate the injection volume for each mouse based on its body weight and the target dose (e.g., 10 mg/kg). A typical injection volume is 0.1-0.2 mL.
  - Draw the calculated volume into a sterile 1 mL syringe with a 25-27 gauge needle.
- Animal Handling:
  - Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
  - Ensure the mouse is calm to minimize stress.
- Injection Procedure:
  - Lift the loose skin over the shoulder blades to create a "tent."
  - Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
  - Slightly pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel.
  - Slowly inject the entire volume of the solution.

- Withdraw the needle and gently pinch the injection site to prevent leakage.
- Post-Procedure Monitoring:
  - Return the mouse to its cage.
  - Monitor the animal for any immediate adverse reactions (e.g., distress, swelling) for at least 30 minutes.

## Diagrams and Workflows

### Workflow for a Pharmacokinetic Study in Mice

The following diagram illustrates a typical workflow for assessing the pharmacokinetics of a compound like penicillin in a murine model.

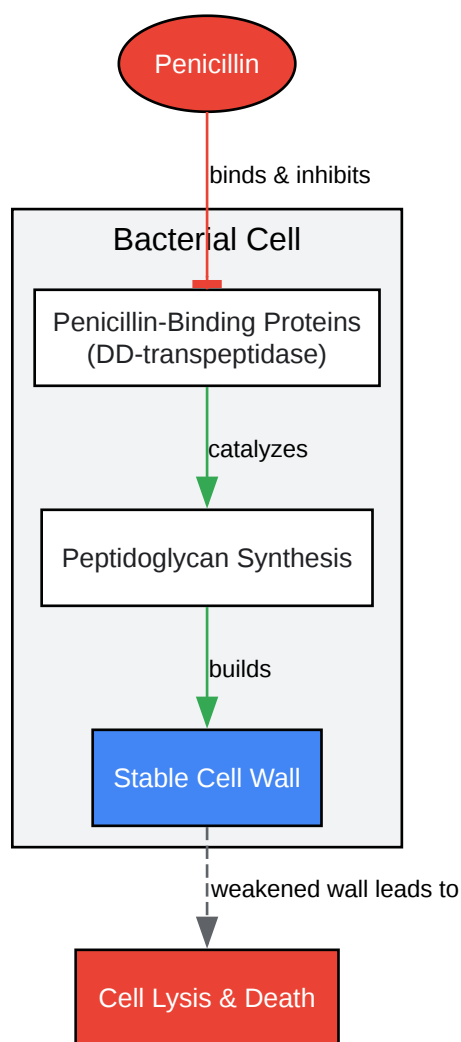


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Caption: Workflow of a murine pharmacokinetic study.

## Mechanism of Action: Penicillin's Effect on Bacterial Cell Walls

Penicillins are  $\beta$ -lactam antibiotics that inhibit the synthesis of the bacterial cell wall.<sup>[5][6][7]</sup> This leads to cell lysis and death.



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Caption: Penicillin inhibits enzymes to disrupt cell wall synthesis.

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## References

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